molecular formula C6H7N3OS B131969 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 770-31-0

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B131969
CAS No.: 770-31-0
M. Wt: 169.21 g/mol
InChI Key: FGONQMFYFJRAIG-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3OS. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a methylthio group, and a carbaldehyde group attached to a pyrimidine ring.

Scientific Research Applications

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde has several scientific research applications:

Safety and Hazards

The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Based on the available information, “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” can be used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for the treatment of cancer . This suggests potential future directions in cancer treatment research.

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of pyridopyrimidines and naphthyridines, which are inhibitors of Akt kinase for the treatment of cancer .

Molecular Mechanism

It is known to be involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with biomolecules and influence gene expression

Temporal Effects in Laboratory Settings

It is known to be stable under inert gas at 2–8 °C

Metabolic Pathways

It is involved in the synthesis of Akt kinase inhibitors , suggesting that it may interact with enzymes or cofactors in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of cyanomethyl acetate with thiourea in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically involve temperatures ranging from 10°C to 70°C and the use of solvents such as tetrahydrofuran and ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines. These products can be further utilized in various chemical syntheses and applications.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can prevent tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
  • Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate
  • 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine

Uniqueness

4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGONQMFYFJRAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304313
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-31-0
Record name 770-31-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (3.0 g, 18.05 mmol) in THF (100 mL) is added diisobutylaluminum hydride (41.52 mL, 1.0 M in CH2Cl2, 41.52 mmol) at 0° C. After the mixture is stirred for 2.5 hours at 0° C., hydrochloric acid (2N, 30 mL) is added and stirring is continued for 20 minutes. To the reaction mixture is added saturated Na2CO3 until a pH of 8 is achieved. The suspended material is filtered through Celit pad and washed with K2CO3 solution. The solution is diluted with EtOAc and washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product, which is purified by flash silica gel column, eluting with hexane (100%) gradient to hexane/ether (60/40%), to give the title intermediate as a solid (1.62 g, 53.1%).
Quantity
3 g
Type
reactant
Reaction Step One
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41.52 mL
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reactant
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100 mL
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30 mL
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0 (± 1) mol
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Yield
53.1%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To the solution of 4-amino-5-hydroxymethyl-2-(methylthio)pyrimidine (1.0 g, 5.84 mmol) in CHCl3 (100 mL) was added MnO2 (2.5 g, 29.2 mmol, 5 equiv). The suspension was stirred at rt overnight. The mixture was filtered through celite and washed with CHCl3. The combined filtrate was concentrated to give the titled compound. 1H-NMR (500 MHz, CDCl3) δ 9.78 (s, 1H), 8.42 (s, 1H), 8.20 (broad, 1H), 5.74 (broad, 1H)), 2.55 (3, 3H).
Quantity
1 g
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reactant
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100 mL
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Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-amino-2-methylsulfanyl-pyrimidine-5-carbonitrile (4.50 g, 27.1 mmol) in 120 mL of THF is slowly added 27 mL of a 1 M solution of diisobutyl-aluminum hydride in dichloromethane for 5 minutes at 0° C. The ice bath is removed, and an additional 27 mL of 1M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes an additional 13 mL of 1 M solution of diisobutylaluminum hydride in dichloromethane is added. After 30 minutes the reaction is carefully quenched by the addition of 45 mL of methanol. This mixture is partitioned between 250 mL of EtOAc and 160 mL of 1 N HCl. The aqueous layer is treated with 80 mL of 2 N NaOH and extracted with EtOAc. The organic layer is dried over MgSO4, filtered, concentrated under reduced pressure and purified by flash column chromatography (SiO2, EtOAc/hexane=1/3) to give pure 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.80 g, 39%) as a white solid.
Quantity
4.5 g
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reactant
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solution
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
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4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
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4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
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4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde

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